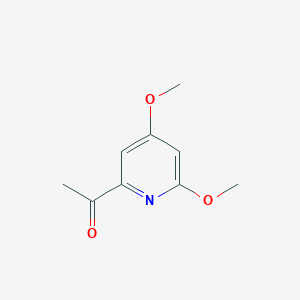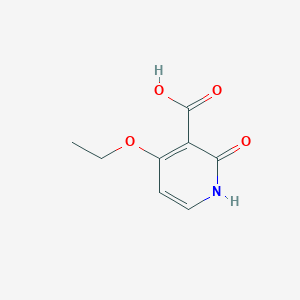
3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate is an organoboron compound with the molecular formula C9H12BClO3. It is a derivative of boronic acid and is used in various chemical reactions, particularly in organic synthesis. The compound is known for its ability to form stable bonds with other organic molecules, making it a valuable reagent in the field of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate typically involves the reaction of 3-chlorophenylboronic acid with 3-hydroxypropyl alcohol. The reaction is carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions. The process can be summarized as follows: [ \text{3-chlorophenylboronic acid} + \text{3-hydroxypropyl alcohol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The compound can participate in substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acid derivatives, boron-containing alcohols, and various substituted organic compounds.
科学的研究の応用
3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate involves its ability to form stable complexes with other molecules. The boronate group can interact with various molecular targets, including enzymes and receptors, through covalent and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar reactions.
Pinacol boronic esters: These compounds are also used in organic synthesis and have similar reactivity.
Borinic acids: These compounds contain two C-B bonds and are used in cross-coupling reactions and catalysis.
Uniqueness
3-Hydroxypropyl hydrogen (3-chlorophenyl)boronate is unique due to its specific structure, which allows for selective interactions with various molecular targets. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable reagent in both research and industrial applications.
特性
分子式 |
C9H12BClO3 |
|---|---|
分子量 |
214.45 g/mol |
IUPAC名 |
(3-chlorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BClO3/c11-9-4-1-3-8(7-9)10(13)14-6-2-5-12/h1,3-4,7,12-13H,2,5-6H2 |
InChIキー |
DRMCXYWDJQQYLR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)Cl)(O)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)








